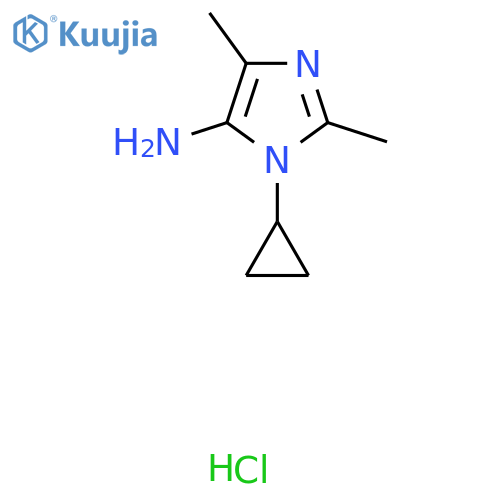

Cas no 2763776-57-2 (1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride)

2763776-57-2 structure

商品名:1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride

1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride

- 2763776-57-2

- EN300-37370496

- Z5122354950

-

- インチ: 1S/C8H13N3.ClH/c1-5-8(9)11(6(2)10-5)7-3-4-7;/h7H,3-4,9H2,1-2H3;1H

- InChIKey: ANIZAVHBEAWLJY-UHFFFAOYSA-N

- ほほえんだ: Cl.N1(C(C)=NC(C)=C1N)C1CC1

計算された属性

- せいみつぶんしりょう: 187.0876252g/mol

- どういたいしつりょう: 187.0876252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 155

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37370496-0.05g |

1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |

2763776-57-2 | 95.0% | 0.05g |

$490.0 | 2025-03-18 | |

| Aaron | AR027YI8-1g |

1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |

2763776-57-2 | 95% | 1g |

$2561.00 | 2025-02-15 | |

| 1PlusChem | 1P027Y9W-10g |

1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |

2763776-57-2 | 95% | 10g |

$9860.00 | 2024-05-07 | |

| Aaron | AR027YI8-250mg |

1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |

2763776-57-2 | 95% | 250mg |

$1281.00 | 2025-02-15 | |

| Enamine | EN300-37370496-2.5g |

1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |

2763776-57-2 | 95.0% | 2.5g |

$3611.0 | 2025-03-18 | |

| Enamine | EN300-37370496-1.0g |

1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |

2763776-57-2 | 95.0% | 1.0g |

$1844.0 | 2025-03-18 | |

| Enamine | EN300-37370496-5.0g |

1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |

2763776-57-2 | 95.0% | 5.0g |

$5345.0 | 2025-03-18 | |

| 1PlusChem | 1P027Y9W-5g |

1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |

2763776-57-2 | 95% | 5g |

$6669.00 | 2024-05-07 | |

| Aaron | AR027YI8-500mg |

1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |

2763776-57-2 | 95% | 500mg |

$2001.00 | 2025-02-15 | |

| Aaron | AR027YI8-2.5g |

1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |

2763776-57-2 | 95% | 2.5g |

$4991.00 | 2025-02-15 |

1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

2763776-57-2 (1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride) 関連製品

- 2230780-65-9(IL-17A antagonist 3)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量